

Cross-referencing experimental data of 2-(Trifluoromethyl)phenethyl alcohol with literature values

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)phenethyl alcohol

Cat. No.: B1297001

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A Comparative Analysis of 2-(Trifluoromethyl)phenethyl Alcohol: Literature vs. Experimental Data

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This guide provides a comprehensive cross-reference of published literature values with expected experimental data for **2-(Trifluoromethyl)phenethyl alcohol** (CAS No. 94022-96-5). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require reliable data for this compound. The guide summarizes key physicochemical properties and outlines standard experimental protocols for its characterization.

Physicochemical and Spectroscopic Data Comparison

The following table summarizes the key physical and spectroscopic properties of **2-(Trifluoromethyl)phenethyl alcohol**, compiled from various chemical suppliers and databases. While experimental spectroscopic data is not readily available in the public domain,

expected values based on the compound's structure and data from analogous compounds are provided for reference.

| Property | Literature / Supplier Data | Expected Experimental Value / Notes |
|---------------------|---|---|
| CAS Number | 94022-96-5[1][2][3] | N/A |
| Molecular Formula | C ₉ H ₉ F ₃ O[3] | N/A |
| Molecular Weight | 190.16 g/mol | Expected: 190.0605 (Monoisotopic Mass) |
| Appearance | Liquid[3] | Colorless Liquid |
| Boiling Point | 184-186 °C[1][3] | Consistent with literature values. |
| Melting Point | -3 to -2 °C | Consistent with literature values. |
| Density | 1.197 g/mL at 25 °C[1] | Consistent with literature values. |
| Refractive Index | n _{20/D} 1.47 | Consistent with literature values. |
| ¹ H NMR | Data not available | Expected chemical shifts (CDCl ₃ , 400 MHz): Aromatic protons (4H, m, ~7.2-7.7 ppm), -CH ₂ -O (2H, t, ~3.9 ppm), Ar-CH ₂ - (2H, t, ~3.1 ppm), -OH (1H, broad s). |
| ¹³ C NMR | Data not available | Expected chemical shifts (CDCl ₃ , 100 MHz): Aromatic carbons (~125-140 ppm), CF ₃ (~124 ppm, q), -CH ₂ -O (~61 ppm), Ar-CH ₂ - (~39 ppm). |
| FTIR | Data not available | Expected characteristic peaks (cm ⁻¹): O-H stretch (broad, ~3350), C-H aromatic (~3070), C-H aliphatic (~2940, 2880), C=C aromatic (~1600, 1480), |

C-F stretch (strong, ~1315, 1160, 1120), C-O stretch (~1050).

Mass Spectrometry

Data not available for 2-isomer. 3-isomer shows M⁺ at 190.^[4] Expected EI-MS (m/z): 190 (M⁺), 172 (M-H₂O)⁺, prominent fragments from cleavage of the ethyl group.

Experimental Protocols

A detailed methodology for a key analytical experiment is provided below.

Protocol: ¹H NMR Spectroscopy Analysis

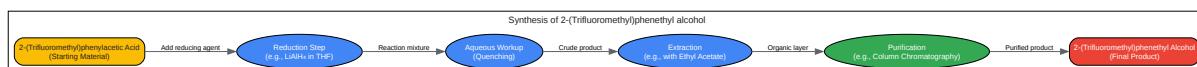
- Sample Preparation: Dissolve approximately 5-10 mg of **2-(Trifluoromethyl)phenethyl alcohol** in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
- Apparatus: A standard Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).
- Procedure:
 - Transfer the prepared sample solution into a clean, dry 5 mm NMR tube.
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl_3).
- Integrate the peaks to determine the relative ratios of protons.
- Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.

Mandatory Visualizations

Diagram 1: Synthetic Workflow

A plausible synthetic route for **2-(Trifluoromethyl)phenethyl alcohol** involves the reduction of a suitable precursor such as 2-(trifluoromethyl)phenylacetic acid. The diagram below illustrates this general experimental workflow.



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Caption: General workflow for the synthesis of **2-(Trifluoromethyl)phenethyl alcohol** via reduction.

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References

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